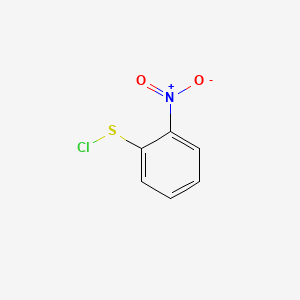
2-Nitrobenzenesulfenyl chloride
描述
2-Nitrobenzenesulfenyl chloride is an organic compound with the molecular formula C₆H₄ClNO₂S. It is a yellow crystalline solid that is used primarily as a reagent in organic synthesis. This compound is known for its role in the protection of amino groups in peptide synthesis and other organic reactions.
生化分析
Biochemical Properties
2-Nitrobenzenesulfenyl chloride plays a significant role in biochemical reactions, particularly in the protection of amino acids and peptides. It interacts with amino groups to form N-2-nitrophenylsulfenyl derivatives, which are crucial intermediates in peptide synthesis . This compound also reacts with nucleosides, forming stable derivatives that are useful in nucleic acid chemistry . The interactions of this compound with these biomolecules are primarily covalent, involving the formation of sulfenyl bonds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying amino groups in proteins and peptides, which can affect cell signaling pathways and gene expression. The compound’s ability to form stable derivatives with nucleosides also impacts cellular metabolism and DNA synthesis . These modifications can lead to changes in cellular behavior and function, highlighting the importance of this compound in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with amino groups in biomolecules. This binding leads to the formation of N-2-nitrophenylsulfenyl derivatives, which are stable and resistant to hydrolysis . The compound can inhibit or activate enzymes by modifying their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by modifying nucleosides and affecting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under dry, inert conditions but can degrade in the presence of moisture and strong bases . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving peptide synthesis and nucleic acid chemistry .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in modifying amino groups and protecting peptides without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse reactions . These threshold effects highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of N-2-nitrophenylsulfenyl derivatives. These derivatives are stable and resistant to hydrolysis, making them useful intermediates in peptide synthesis . The compound interacts with enzymes and cofactors involved in amino acid and peptide metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its effectiveness in biochemical reactions and cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is essential for the compound’s role in modifying amino groups and protecting peptides in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: 2-Nitrobenzenesulfenyl chloride can be synthesized through the chlorination of 2-nitrobenzenesulfenic acid. Another method involves the reaction of this compound with thionyl chloride. The reaction is typically carried out in an organic solvent such as carbon tetrachloride or petroleum ether, and the product is recrystallized to achieve high purity .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of 2,2’-dinitrodiphenyl disulfide in an organic solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Nitrobenzenesulfenyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form 2-nitrobenzenesulfenyl derivatives.
Cleavage Reactions: It can be selectively cleaved with thiophenol without displacing the nitro group.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Toluene, tetrahydrofuran, methylene chloride, ethyl acetate, dimethylformamide
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products:
2-Nitrobenzenesulfenyl Derivatives: Formed from reactions with amines and alcohols
Cleavage Products: Formed from selective cleavage reactions with thiophenol.
科学研究应用
2-Nitrobenzenesulfenyl chloride is widely used in scientific research due to its versatility:
作用机制
The mechanism of action of 2-nitrobenzenesulfenyl chloride involves the formation of a sulfenyl chloride intermediate, which reacts with nucleophiles to form sulfenyl derivatives. The nitro group on the benzene ring enhances the electrophilicity of the sulfenyl chloride, making it more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications, particularly in the protection of amino groups in peptides and other organic molecules.
相似化合物的比较
2-Nitrobenzenesulfonyl Chloride: Similar in structure but contains a sulfonyl group instead of a sulfenyl group.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group at the para position and is used in similar applications.
2,4-Dinitrobenzenesulfenyl Chloride: Contains an additional nitro group, which further increases its reactivity.
Uniqueness: 2-Nitrobenzenesulfenyl chloride is unique due to its specific reactivity and selectivity in forming sulfenyl derivatives. Its ability to selectively cleave without displacing the nitro group makes it particularly valuable in synthetic organic chemistry .
属性
IUPAC Name |
(2-nitrophenyl) thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNKNFHIAFDCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064765 | |
| Record name | Benzenesulfenyl chloride, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-Nitrobenzenesulfenyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10938 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7669-54-7 | |
| Record name | 2-Nitrobenzenesulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7669-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzenesulfenyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007669547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrobenzenesulfenyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfenyl chloride, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfenyl chloride, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrobenzenesulphenyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)

![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)










